![molecular formula C11H18O4 B15254021 Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15254021.png)
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the dioxaspiro moiety and the ester functional group makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with ethyl alcohol under acidic conditions. The reaction is carried out in a solvent such as tetrahydrofuran, and the mixture is stirred for a few hours. After the reaction is complete, the product is extracted using ethyl acetate and purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or other functionalized derivatives
Scientific Research Applications
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester
- 1,6-Dioxaspiro[2.5]octane
Uniqueness
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group and spirocyclic structure, which confer distinct chemical properties and reactivity.
Biological Activity
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 1544375-49-6) is a compound with potential biological activities that merit detailed investigation. This article explores its chemical properties, biological activities, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- CAS Number : 1544375-49-6
This compound is characterized by its spiro structure, which may contribute to its unique biological properties.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on dioxaspiro compounds have shown their capacity to scavenge free radicals effectively.
Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
---|---|---|
This compound | TBD | TBD |
Related compound A | 29.78 | 757.19 |
Related compound B | 28.08 | 2402.95 |
The exact IC50 values for this compound are yet to be determined; however, the potential for antioxidant activity is supported by structural analogs.
Antimicrobial Activity
The antimicrobial potential of similar spiro compounds has been documented in various studies. For example, certain derivatives have demonstrated effectiveness against a range of bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Bacillus subtilis | TBD |
These findings suggest that this compound could possess similar antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antitumor Properties : Research has indicated that spiro compounds can modulate pre-mRNA splicing and exhibit cytotoxic effects against cancer cell lines. For instance, a study reported that structural modifications in spiro compounds significantly influenced their cytotoxicity against various cancer cell lines .
- Bioactivity Profiling : A comprehensive bioactivity profiling of dioxaspiro compounds revealed their potential in various biological assays including antioxidant and antimicrobial tests .
- Synthesis and Optimization Studies : Synthesis methods for dioxaspiro compounds have been optimized to enhance yield and bioactivity . These advancements may facilitate further exploration of this compound in medicinal chemistry.
Q & A
Q. Basic: What are the common synthetic routes for Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate?
The synthesis typically involves multi-step protocols, including cyclization and esterification. For example:
- Cyclopropane ring formation : Using 1,3-dilithiopropyne intermediates to construct the spirocyclic core via annulation reactions .
- Esterification : Reacting the carboxylic acid derivative with ethanol under acid catalysis to introduce the ethyl carboxylate group .
- Substituent introduction : Methyl groups are added via alkylation or nucleophilic substitution, often using methyl iodide or dimethyl sulfate .
Q. Advanced: How can researchers resolve low yields during spirocyclic ring formation?
Low yields often arise from steric hindrance or competing side reactions. Methodological solutions include:
- Catalyst optimization : Transition-metal catalysts (e.g., Pd or Cu) can enhance regioselectivity .
- Temperature control : Lowering reaction temperatures reduces byproduct formation during cyclopropane synthesis .
- Intermediate characterization : Use NMR and HPLC-MS to monitor reaction progress and isolate unstable intermediates .
Q. Basic: What spectroscopic techniques are used to confirm the structure of this spiro compound?
Key methods include:
- NMR spectroscopy : 1H and 13C NMR identify substituents and spiro connectivity (e.g., splitting patterns for methyl groups at C5 and C7) .
- X-ray crystallography : Resolves stereochemistry and ring conformations (e.g., CCDC 1901024 in provides a reference for similar structures) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 228.136 for C12H18O4) .
Q. Advanced: What challenges arise in X-ray crystallography for spirocyclic compounds, and how are they addressed?
Challenges include poor crystal growth due to conformational flexibility. Solutions involve:
- Co-crystallization : Adding stabilizing agents (e.g., crown ethers) to lock the spiro structure .
- Low-temperature data collection : Reduces thermal motion artifacts .
- Data refinement : Software like SHELXT resolves overlapping electron densities in crowded regions .
Q. Basic: How is the biological activity of this compound initially evaluated?
- Antimicrobial assays : Disk diffusion or microdilution tests against Gram-positive/negative bacteria and fungi .
- Enzyme inhibition : Kinetic assays (e.g., IC50 determination) for targets like cytochrome P450 or hydrolases .
Q. Advanced: What methodologies elucidate the mechanism of action in enzyme modulation?
- Molecular docking : Software (AutoDock, Schrödinger) predicts binding modes to active sites .
- Isothermal titration calorimetry (ITC) : Quantifies binding affinity and thermodynamics .
- Site-directed mutagenesis : Validates key residues in enzyme-compound interactions .
Q. Basic: How do structural analogs of this compound compare in reactivity and bioactivity?
Q. Advanced: How should researchers resolve contradictions in reported bioactivity data?
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
- Comparative studies : Test analogs under identical conditions to isolate substituent effects .
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., methyl groups correlating with antifungal potency) .
Q. Basic: What computational tools predict the compound’s physicochemical properties?
- DFT calculations : Gaussian or ORCA software models electronic properties (e.g., HOMO-LUMO gaps) .
- LogP predictors : Tools like ChemAxon estimate partition coefficients for solubility assessments .
Q. Advanced: How can stereochemical outcomes be controlled during synthesis?
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-13-10(12)9-11(15-9)5-7(2)14-8(3)6-11/h7-9H,4-6H2,1-3H3 |
InChI Key |
CSQUZGOJFCWHSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(OC(C2)C)C |
Origin of Product |
United States |
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